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Compound of Interest

Compound Name:
2-chloro-N-(1-

phenylpropyl)propanamide

Cat. No.: B13644882

Get Quote

Chemical Identity and Structural Analysis[1][2][3][4]
2-chloro-N-(1-phenylpropyl)propanamide is an organic amide characterized by a dual-chiral

center framework.[1] It serves as an electrophilic intermediate due to the labile ngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-chlorine atom, making it a versatile precursor for nucleophilic substitution reactions.[1]

Nomenclature and Identifiers
IUPAC Name: 2-chloro-

-(1-phenylpropyl)propanamide[1]

Molecular Formula:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">

[1]

Molecular Weight: 225.71 g/mol [1][2]
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Structural Class:

-Haloamide / Benzylamine derivative[1]

Structural Components
The molecule consists of two primary domains linked by an amide bond:[1]

Acyl Domain: Derived from 2-chloropropanoic acid, contributing a reactive ngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-chloroethyl group.[1]

Amine Domain: Derived from 1-phenylpropan-1-amine (

-ethylbenzylamine), contributing a lipophilic, steric-bulky benzylic moiety.[1]

Stereochemistry
The structure possesses two chiral centers:

C1 of the propyl chain: The benzylic carbon attached to the nitrogen.

C2 of the propanoyl chain: The carbon bearing the chlorine atom.[3]

This results in four possible stereoisomers (two pairs of enantiomers). In a non-stereoselective

synthesis, the product is obtained as a mixture of diastereomers.[1] The diastereomers may

exhibit distinct physical properties (e.g., melting point, NMR chemical shifts), which is critical for

analytical characterization.[1]

Center Position Substituents Configuration

-Amine Benzylic C -H, -Ph, -Et, -NH- or

-Carbonyl
Acyl C -H, -Cl, -Me, -CO- or
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Synthetic Methodology
The synthesis of 2-chloro-N-(1-phenylpropyl)propanamide typically follows a nucleophilic

acyl substitution pathway.[1] The most robust protocol involves the reaction of 1-phenylpropan-

1-amine with 2-chloropropanoyl chloride under Schotten-Baumann conditions or in an

anhydrous organic solvent with a tertiary amine base.[1]

Reaction Scheme
The reaction proceeds via the attack of the primary amine on the acyl chloride carbonyl,

followed by the elimination of HCl.

1-Phenylpropan-1-amine
(Nucleophile)

Tetrahedral
Intermediate

 Nucleophilic Attack

2-Chloropropanoyl Chloride
(Electrophile) 2-chloro-N-(1-phenylpropyl)propanamide

(Target)

 Elimination of Cl-

Base (Et3N or K2CO3)
HCl Scavenger

 Neutralization

Click to download full resolution via product page

Figure 1: Synthetic pathway for the acylation of 1-phenylpropan-1-amine.[1]

Experimental Protocol (Anhydrous Condition)
This protocol minimizes hydrolysis of the acyl chloride and ensures high yield.[1]

Reagents:

1-Phenylpropan-1-amine (1.0 equiv)[1]

2-Chloropropanoyl chloride (1.1 equiv)[1]

Triethylamine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-

star-inserted">

) (1.2 equiv)[1]
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Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Procedure:

Preparation: Dissolve 1-phenylpropan-1-amine (10 mmol) and

(12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (

).

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

Addition: Add 2-chloropropanoyl chloride (11 mmol) dropwise over 15 minutes. The reaction

is highly exothermic; maintain temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via

TLC (Hexane:EtOAc 4:1) for the disappearance of the amine.

Workup:

Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine and

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

.[1]

Wash with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

(2 x 10 mL) to remove residual acid.[1]

Wash with brine, dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

, and concentrate in vacuo.[1]

Purification: The crude solid/oil can be recrystallized from hexane/ethanol or purified via flash

column chromatography if diastereomeric separation is required.[1]
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Physicochemical Properties & Characterization
Due to the lack of widely published experimental data for this specific derivative, properties are

derived from structural analogs (e.g., 2-chloro-N-phenylpropanamide) and computational

models.[1]

Predicted Properties
Property Value (Predicted) Context

Physical State
Solid (Low melting) or Viscous

Oil

Depends on diastereomeric

purity.[1][4]

Melting Point 60–85 °C
Estimated based on amide

analogs.[1]

Solubility
High: DCM, DMSO,

MeOHLow: Water

Lipophilic benzylic chain

reduces water solubility.[1]

LogP ~2.6 – 2.9 Moderate lipophilicity.[1]

Spectroscopic Identification
NMR (CDCl

, 400 MHz):

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

7.2–7.4 (m, 5H, Ar-H).[1]

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

6.8 (br s, 1H, NH).[1]

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

4.9 (q, 1H, Ph-CH-N) – Diagnostic benzylic proton.[1]
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4.4 (q, 1H, Cl-CH-Me) – Diagnostic alpha-chloro proton.[1]

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

1.8 (m, 2H, -CH

-).[1]

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

1.7 (d, 3H, Cl-CH-CH

).[1]

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

0.9 (t, 3H, -CH

-CH

).[1]

Note: Diastereomers will show signal doubling, particularly for the methyl doublets and

methine quartets.[1]

Mass Spectrometry (EI/ESI):

Molecular Ion:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">

(characteristic 3:1 Cl isotope pattern).[1]

Fragmentation: Loss of Cl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

), cleavage of the amide bond yielding the phenylpropylamine fragment (

).[1]
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Reactivity and Applications
The core utility of 2-chloro-N-(1-phenylpropyl)propanamide lies in the reactivity of the

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-chloro position.[1] It acts as a "warhead" for further functionalization.[1]

Nucleophilic Substitution (Amination)
The most common application is the synthesis of ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

-amino amides.[1] Reaction with secondary amines (e.g., pyrrolidine, diethylamine) yields
structures analogous to local anesthetics or substituted cathinone metabolites (though the
latter typically possess a ketone, not an amide).[1]

2-chloro-N-(1-phenylpropyl)propanamide

2-(dialkylamino)-N-(1-phenylpropyl)propanamide

 SN2 Displacement
(Heat, KI catalyst)

Secondary Amine
(HNR2)

Click to download full resolution via product page

Figure 2: Derivatization via nucleophilic substitution.

Hydrolysis
Under strong acidic or basic conditions, the amide bond cleaves to regenerate 1-

phenylpropylamine and 2-chloropropionic acid (or 2-hydroxypropionic acid if hydrolysis is

prolonged).[1] This pathway is relevant for metabolic stability studies.[1]

Safety and Handling
Warning:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">
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-Haloamides are potent alkylating agents.[1] They can alkylate DNA or proteins and are
potential skin sensitizers and irritants.[1]

Hazard Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood.

Disposal: Halogenated organic waste.[1] Do not dispose of down the drain.

First Aid: In case of skin contact, wash immediately with soap and water.[1] The lipophilic

nature allows rapid dermal absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. prepchem.com [prepchem.com]

2. scbt.com [scbt.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-phenylpropanamide
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://www.benchchem.com/product/b13644882?utm_src=pdf-custom-synthesis#bc-rfq
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://www.scbt.com/p/2-chloro-n-2-phenylpropyl-propanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13644882?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. chemscene.com [chemscene.com]

4. 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-(1-
phenylpropyl)propanamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13644882/docs#technical-monograph-2-chloro-n-1-
phenylpropyl-propanamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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